3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a morpholine ring, and a phenyl group attached to the benzamide core
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound acts as an irreversible inhibitor of tyrosine kinase . It has activity against HER-2 (IC50 19 nM), EGFR (IC50 0.8 nM), and ErbB-4 (IC50 7 nM) . By inhibiting these enzymes, the compound prevents the phosphorylation of tyrosine residues in proteins, thereby disrupting signal transduction pathways and affecting cellular functions .
Biochemical Pathways
The inhibition of tyrosine kinase disrupts several biochemical pathways. For instance, the inhibition of EGFR can affect the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle regulation and apoptosis . Similarly, the inhibition of HER-2 and ErbB-4 can disrupt the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and growth .
Pharmacokinetics
Morpholine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted through the kidneys .
Result of Action
The inhibition of tyrosine kinase by this compound can lead to the suppression of cell growth and induction of apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive tyrosine kinase signaling, such as certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide typically involves the coupling of 3-chlorobenzoyl chloride with 2-(morpholin-4-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in industrial processes and formulations.
Comparison with Similar Compounds
Similar Compounds
- N-(4-morpholin-4-ylmethylphenyl)-4-isopropylbenzamide
- 4-isopropyl-N-(4-morpholinylmethyl)benzamide
Uniqueness
3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The morpholine ring also contributes to its distinct pharmacological profile compared to other benzamide derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions and interact with specific biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOMVQQHCWGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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